2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold consists of an imidazole ring fused with a pyridazine ring, where one nitrogen atom is shared between both rings . The compound is substituted with a methyl group at position 2 of the imidazo ring and a carboxamide group at position 6, which is further linked to a 2-methyl-1,3-benzothiazol-5-yl moiety.
Properties
IUPAC Name |
2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c1-9-8-21-15(17-9)6-4-12(20-21)16(22)19-11-3-5-14-13(7-11)18-10(2)23-14/h3-8H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIULTKPWJHJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. By targeting this enzyme, the compound can effectively inhibit the growth and proliferation of the bacteria.
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the enzymatic activity of DprE1, thereby disrupting the synthesis of the bacterial cell wall. The disruption in cell wall synthesis leads to the death of the bacteria, making this compound a potent anti-tubercular agent.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption affects the integrity and function of the cell wall, leading to bacterial death.
Biochemical Analysis
Biochemical Properties
2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating signal transduction processes. Additionally, it interacts with proteins involved in cellular stress responses, potentially altering their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular metabolism and proliferation. The compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to the inhibition of downstream signaling pathways, resulting in altered cellular responses. The compound also affects gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can affect metabolic flux by altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors.
Comparison with Similar Compounds
Core Scaffold Variations
- Imidazo[1,2-b]pyridazine vs. Other Isomers : The target compound’s imidazo[1,2-b]pyridazine core is more extensively studied than imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine isomers. The latter two have two nitrogen atoms in each ring, whereas the former shares a nitrogen atom between rings, influencing electronic properties and binding interactions .
- Tricyclic Derivatives : European Patent Bulletin (2024) describes tricyclic imidazo[1,2-b]pyridazine derivatives targeting Haspin kinase. These compounds feature additional fused rings, enhancing rigidity and selectivity compared to the bicyclic target compound .
Substituent Analysis
- Benzothiazole vs. Thiazole : The target compound’s 2-methyl-1,3-benzothiazol-5-yl group differs from BF96333’s 5-methyl-1,3-thiazol-2-yl. Benzothiazole’s extended aromatic system may improve binding affinity in hydrophobic pockets .
- Carboxamide Linkers : The carboxamide group in the target compound is a common feature in kinase inhibitors (e.g., LY2784544’s pyrazolylamine substituent targets JAK2) .
Target Selectivity and Activity
- Yakult Honsha Compounds: YPC-21440 and analogs exhibit nanomolar-range activity against Pim kinases, attributed to their thiazolidinedione moieties and piperazine substituents . In contrast, the target compound’s benzothiazole-carboxamide motif may target distinct kinases or enzymes.
- LY2784544 : This JAK2 inhibitor (IC50 = 3 nM) demonstrates the impact of morpholinylmethyl and pyrazolylamine groups on potency, suggesting that similar modifications in the target compound could enhance efficacy .
Physicochemical and Stability Profiles
- The target compound’s benzothiazole group may confer greater stability compared to thiazolidinedione-containing analogs (e.g., YPC-21440) .
- Solubility : Piperazine and morpholine substituents in Yakult and LY compounds improve aqueous solubility, whereas the target compound’s benzothiazole may reduce it, necessitating formulation adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
